An In-Depth Technical Guide to 5-(1,2-dithiolan-3-yl)pentan-1-ol: Core Properties and Scientific Context
An In-Depth Technical Guide to 5-(1,2-dithiolan-3-yl)pentan-1-ol: Core Properties and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(1,2-dithiolan-3-yl)pentan-1-ol is an organosulfur compound featuring a reactive 1,2-dithiolane ring and a terminal primary alcohol. As the direct alcohol analog of the well-researched antioxidant, α-lipoic acid (ALA), this molecule holds significant interest for its potential biological activities, particularly in areas of oxidative stress and cellular signaling. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, methods for its synthesis and characterization, and the biological context inherited from its parent compound, ALA. Due to the limited availability of direct experimental data for 5-(1,2-dithiolan-3-yl)pentan-1-ol, this document leverages data from α-lipoic acid to provide a robust comparative framework.
Core Chemical and Physical Properties
5-(1,2-dithiolan-3-yl)pentan-1-ol is structurally characterized by a five-carbon pentanol backbone, with a 1,2-dithiolane ring attached at the C5 position. This cyclic disulfide is the key functional group, conferring the molecule with its distinct redox properties.[1][2] The terminal hydroxyl group increases its polarity compared to some other lipoic acid derivatives.[1]
Data Presentation: Physicochemical Properties
Quantitative data for 5-(1,2-dithiolan-3-yl)pentan-1-ol is sparse in the literature. The following tables summarize its known properties and provide a comparison with its extensively studied carboxylic acid precursor, α-lipoic acid.
Table 1: Core Properties of 5-(1,2-dithiolan-3-yl)pentan-1-ol
| Property | Value | Source |
| CAS Number | 539-55-9 | [2] |
| Molecular Formula | C₈H₁₆OS₂ | [2] |
| Molecular Weight | 192.34 g/mol | [2] |
| Boiling Point | 301.3 ± 11.0 °C (Predicted) | |
| Density | 1.116 g/cm³ (Predicted) | |
| InChI Key | HLQRLRSXHPJCLX-UHFFFAOYSA-N | [2] |
Table 2: Comparative Properties of 5-(1,2-dithiolan-3-yl)pentan-1-ol and α-Lipoic Acid
| Property | 5-(1,2-dithiolan-3-yl)pentan-1-ol | α-Lipoic Acid |
| CAS Number | 539-55-9 | 1077-28-7[3] |
| Molecular Formula | C₈H₁₆OS₂ | C₈H₁₄O₂S₂[3] |
| Molecular Weight | 192.34 g/mol | 206.33 g/mol [3] |
| Functional Group | Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) |
| Melting Point | Data not available | 59-62 °C[3] |
| Boiling Point | 301.3 ± 11.0 °C (Predicted) | 150 °C at 0.1 hPa[3] |
Experimental Protocols
Synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol via Reduction of α-Lipoic Acid
The most direct synthetic route to 5-(1,2-dithiolan-3-yl)pentan-1-ol is the reduction of the carboxylic acid group of α-lipoic acid.[2] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[4][5][6]
Materials:
-
α-Lipoic acid (Thioctic acid)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of LiAlH₄ (1.2 to 1.5 molar equivalents) in anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.[7]
-
Addition of α-Lipoic Acid: α-Lipoic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate dropwise to consume excess LiAlH₄. This is followed by the sequential, dropwise addition of water and then 1 M HCl to dissolve the aluminum salts. Caution: This process is highly exothermic and generates hydrogen gas.[4]
-
Extraction: The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-(1,2-dithiolan-3-yl)pentan-1-ol can be purified by column chromatography on silica gel.
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the alcohol group and the overall carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[1]
Example Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Materials:
-
5-(1,2-dithiolan-3-yl)pentan-1-ol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a series of dilutions to obtain a range of concentrations. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the test compound solution (or methanol as a control).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations: Workflows and Signaling Pathways
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of 5-(1,2-dithiolan-3-yl)pentan-1-ol.
Caption: Synthesis and characterization workflow.
Signaling Pathways of the Parent Compound, α-Lipoic Acid
The biological effects of α-lipoic acid are mediated through the modulation of key cellular signaling pathways. It is plausible that 5-(1,2-dithiolan-3-yl)pentan-1-ol interacts with similar pathways due to its structural similarity.
1. Nrf2 Antioxidant Response Pathway
α-Lipoic acid can induce the expression of antioxidant enzymes by activating the Nrf2 pathway.
Caption: Nrf2 antioxidant response pathway.
2. NF-κB Inflammatory Pathway
α-Lipoic acid has been shown to inhibit the pro-inflammatory NF-κB pathway.
Caption: NF-κB inflammatory signaling pathway.
Conclusion and Future Directions
5-(1,2-dithiolan-3-yl)pentan-1-ol is a compound of significant scientific interest due to its structural relationship with α-lipoic acid. While its synthesis is straightforward, there is a notable lack of published experimental data regarding its specific physical properties and biological activity. Future research should focus on a full physicochemical characterization and a direct comparative analysis of its antioxidant and cell-signaling effects relative to α-lipoic acid. Such studies will be crucial for determining if the modification of the carboxyl group to a primary alcohol alters its bioavailability, cellular uptake, or therapeutic potential, thereby guiding its future development in research and medicine.
References
- 1. 539-55-9|5-(1,2-Dithiolan-3-yl)pentan-1-ol|BLD Pharm [bldpharm.com]
- 2. 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL | 539-55-9 | Benchchem [benchchem.com]
- 3. 5-(1,2)Dithiolan-3-yl-pentanoic acid for synthesis | 1077-28-7 [sigmaaldrich.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
